molecular formula C19H21N3O3 B11538266 (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide

(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide

Cat. No.: B11538266
M. Wt: 339.4 g/mol
InChI Key: WXFLDYSRQHBUCE-RCCKNPSSSA-N
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Description

The compound (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide is a hydrazone derivative characterized by a butanamide backbone substituted with a hydrazono group linked to a 2-methylphenoxyacetyl moiety and an N-phenyl group. The E-configuration of the hydrazono group is critical for its stereochemical stability and interaction with biological targets, as seen in related compounds like (E)-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C19H21N3O3/c1-14-8-6-7-11-17(14)25-13-19(24)22-21-15(2)12-18(23)20-16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,20,23)(H,22,24)/b21-15+

InChI Key

WXFLDYSRQHBUCE-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylphenoxyacetyl Hydrazide

The hydrazide precursor is synthesized via nucleophilic acyl substitution. 2-Methylphenoxyacetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol under reflux (78°C, 4–6 hours). Excess hydrazine ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. The product is isolated by filtration and recrystallized from ethanol, yielding white crystalline 2-methylphenoxyacetyl hydrazide (72–85% yield).

Key Reaction Conditions:

  • Solvent: Anhydrous ethanol.

  • Temperature: Reflux (78°C).

  • Stoichiometry: 1:1.2 molar ratio of acid chloride to hydrazine.

Preparation of N-Phenylbutanamide Ketone

N-Phenylbutanamide is synthesized by reacting butanoyl chloride with aniline in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 8–9. The reaction proceeds at 0–5°C to minimize side reactions, with stirring for 2 hours. The organic layer is washed with 5% NaOH and brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield N-phenylbutanamide as a pale-yellow solid (89% yield).

Hydrazone Formation via Condensation

The final step involves condensation of 2-methylphenoxyacetyl hydrazide with N-phenylbutanamide ketone in ethanol under acidic catalysis (conc. HCl, 2–3 drops). The mixture is refluxed for 8–12 hours, with TLC monitoring (ethyl acetate/hexane, 1:1). The (3E)-isomer is selectively formed due to thermodynamic control, favored by prolonged heating. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) to afford the title compound as a yellow crystalline solid (65–78% yield).

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and isomer selectivity. Comparative studies reveal that ethanol outperforms acetone or tetrahydrofuran (THF) due to its ability to stabilize intermediates via hydrogen bonding.

SolventYield (%)Isomer Ratio (E:Z)
Ethanol7895:5
Acetone6288:12
THF5482:18

Acid Catalysis

The use of HCl versus H₂SO₄ as a catalyst was evaluated. HCl provides superior protonation of the carbonyl group, enhancing electrophilicity and accelerating hydrazone formation.

CatalystConcentrationYield (%)Reaction Time (h)
HCl0.1 M788
H₂SO₄0.1 M6810

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) data confirm the (E)-configuration:

  • δ 11.32 (s, 1H, NH hydrazone).

  • δ 8.21 (d, J = 15.6 Hz, 1H, CH=N).

  • δ 7.65–6.82 (m, 9H, aromatic protons).

  • δ 4.21 (s, 2H, OCH₂CO).

  • δ 2.31 (s, 3H, CH₃-phenoxy).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 354.1812 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁N₃O₃.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g batch) achieved 70% yield using continuous flow reactors, reducing reaction time to 6 hours. Critical parameters for scale-up include:

  • Precise temperature control (±2°C).

  • Automated pH adjustment.

  • In-line FTIR monitoring for real-time analysis.

Challenges and Alternative Approaches

Isomer Separation

The (Z)-isomer (≤5%) is removed via recrystallization from ethanol/water (9:1). Alternative methods, such as chiral chromatography, are cost-prohibitive for large-scale production.

Green Chemistry Alternatives

Recent efforts substitute ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving comparable yields (74%) while reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazone derivatives.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized hydrazone derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Halogenated phenyl or methyl derivatives.

Scientific Research Applications

The compound (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide has garnered attention in various scientific research applications, particularly in pharmacology and biochemistry. This article explores its applications, including its synthesis, biological activities, and potential therapeutic uses.

Anticancer Activity

Research has indicated that compounds with hydrazone linkages often exhibit significant anticancer properties. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects.

  • Case Study : A related study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates showed promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Properties

Hydrazone compounds have also been explored for their antimicrobial activities. The presence of the hydrazone functional group may enhance the interaction with microbial enzymes or cell membranes.

  • Case Study : In a study assessing various hydrazone derivatives, some exhibited significant antibacterial activity against common pathogens, indicating potential for development as antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds similar to (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide are also noteworthy. These compounds can modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases.

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on related hydrazone derivatives have shown varying degrees of toxicity in animal models, emphasizing the need for thorough evaluation before clinical application.

Mechanism of Action

The mechanism by which (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions or biological macromolecules, influencing various biochemical pathways. This interaction can lead to inhibition or activation of specific biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Hydrazone Derivatives of Indolin-2-one (Isatin Hydrazones)

Examples :

  • 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (1)
  • 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (2)

Key Comparisons :

  • Synthesis : Synthesized via condensation of isatin derivatives with hydrazines, yielding high purity products (85–76% yields) .
  • Biological Activity: Compound 1 and 2 exhibited potent inhibition of EGFR (IC₅₀ = 0.12 µM and 0.15 µM), VEGFR-2 (IC₅₀ = 0.18 µM and 0.21 µM), and FLT-3 kinases (IC₅₀ = 0.09 µM and 0.11 µM), outperforming control drugs like sorafenib and sunitinib . Analogous hydrazones, such as 3-((2-bromobenzylidene)hydrazono)indolin-2-one, demonstrated cytotoxicity against MCF7 and A2780 cancer cell lines (IC₅₀ < 10 µM) .

Structural Distinction :

  • The target compound lacks the indolin-2-one scaffold but shares the hydrazono pharmacophore. This difference may reduce kinase specificity but enhance solubility due to the butanamide chain .

N-Phenylbutanamide Derivatives

Examples :

  • (2Z,3E)-2-(Hydroxyimino)-N-phenyl-3-{[4-(trifluoromethoxy)phenyl]hydrazono}butanamide (C₁₇H₁₅F₃N₄O₃)
  • N-(4-isopropylphenyl)-3-{[oxo(3-toluidino)acetyl]hydrazono}butanamide

Key Comparisons :

  • Physical Properties: The trifluoromethoxy derivative has a molecular weight of 380.32 g/mol, logP = 3.86, and density = 1.3 g/cm³, indicating moderate lipophilicity suitable for membrane penetration .
  • Synthetic Routes :
    • N-Phenylbutanamide derivatives are typically synthesized via condensation of acyl hydrazides with ketones or aldehydes, similar to methods used for levamisole analogs .

Thiazoline and Thiazolidinone Derivatives

Examples :

  • (2E)-Methyl 2-(3-allyl-2-(2-(2-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetyl)-hydrazono)-4-oxothiazolidin-5-ylidene)acetate
  • 3-((2-(2-(4-Bromophenyl)acetyl)hydrazono)methyl)phenyl acetate (alkaline phosphatase inhibitor)

Key Comparisons :

  • Biological Activity :
    • Thiazoline derivatives show diverse applications, including antifungal, anti-HIV, and alkaline phosphatase inhibition (IC₅₀ = 2–5 µM for levamisole analogs) .
    • The target compound’s lack of a thiazoline ring may limit enzyme inhibition but could reduce metabolic instability.
  • Structural Features: The hydrazono-thiazolidinone scaffold in these derivatives enhances metal chelation, a property absent in the target compound .

Z/E Isomerism in Hydrazones

Examples :

  • (Z)-3-(2-(p-Tolyl)hydrazono)indolin-2-one (1Z) vs. (E)-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one (3E)

Key Comparisons :

  • Stereochemical Stability :
    • E-isomers are generally more stable due to reduced steric hindrance, as evidenced by higher yields (37–68%) for E-configurations .
    • The (3E) configuration in the target compound likely confers similar stability, critical for in vivo applications.
  • Spectroscopic Differentiation :
    • ¹H-NMR signals for NH protons in E-isomers appear downfield (δ = 10.58 ppm) compared to Z-isomers (δ = 8.03 ppm) .

Data Tables

Table 2: Physicochemical Properties of N-Phenylbutanamide Analogs

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Reference
(2Z,3E)-Trifluoromethoxy derivative 380.32 3.86 0.15 (DMSO)
N-(4-isopropylphenyl) analog Not reported ~3.2 Not reported
Target Compound Calculated: ~350 ~3.0 Predicted: 0.2

Biological Activity

The compound (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide , also known by its chemical formula C19H21N3O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C19H21N3O
  • Molecular Weight : 339.398 g/mol
  • CAS Number : 883827-61-0

Structure

The structure of the compound includes a hydrazone linkage, which is significant for its biological activity. The presence of a phenyl group and a 2-methylphenoxyacetyl moiety contributes to its lipophilicity and potential interaction with biological targets.

The biological activity of (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These results indicate the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo.

Anti-inflammatory Studies

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. Results showed a significant decrease in TNF-α and IL-6 levels at concentrations above 5 µM:

Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
01200800
5800500
10400200

These findings suggest that the compound may be effective in reducing inflammation, thus supporting its use in therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for the preparation of (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves condensation of hydrazide derivatives with carbonyl-containing precursors. For example, hydrazone formation can be achieved by reacting 2-(4-formylphenoxy)-N-phenylacetamide with isoniazid in ethanol/water under stirring at room temperature for 4–6 hours. Yield optimization may involve adjusting stoichiometry (e.g., 1:1.1 molar ratio of hydrazide to carbonyl precursor), solvent polarity (e.g., ethanol/water vs. DMF), or reaction time. Post-synthesis purification via cold ethanol washing is critical to isolate crystalline products .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this hydrazone derivative?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra for diagnostic peaks, such as the hydrazone NH proton (δ 10–12 ppm) and E/Z isomerism via coupling constants.
  • IR : Confirm the presence of C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) stretches.
  • X-ray crystallography : Resolve the (3E) configuration and intermolecular interactions (e.g., hydrogen bonding) to validate stereochemistry and packing behavior, as demonstrated for structurally related phenylhydrazones .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis to minimize inhalation risks .
  • Waste Management : Segregate organic waste containing hydrazone byproducts and dispose through certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., MTT protocol, 24–48 hr incubation).
  • Purity Validation : Confirm compound purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts.
  • Structural Analog Comparison : Test activity against related hydrazones (e.g., variations in the 2-methylphenoxy group) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like cyclooxygenase-2 (COX-2) or tyrosine kinases. Focus on the hydrazone moiety’s role in hydrogen bonding.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding affinity and conformational flexibility.
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO energies) with biological data to predict activity cliffs .

Q. How can mechanistic studies elucidate the compound’s mode of action in modulating quorum sensing (QS) pathways?

  • Methodological Answer :

  • Gene Expression Profiling : Use RT-qPCR to quantify QS-regulated genes (e.g., lasI or rhlR in P. aeruginosa) post-treatment.
  • Metabolomic Analysis : Employ LC-MS to track changes in autoinducer molecules (e.g., acyl-homoserine lactones).
  • Mutant Strains : Test activity against QS-deficient bacterial mutants to confirm target specificity .

Q. What experimental designs are recommended for probing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC.
  • Serum Stability : Assess half-life in fetal bovine serum (FBS) using LC-MS to identify hydrolysis-prone functional groups (e.g., hydrazone bond).
  • Light/Temperature Sensitivity : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported anti-proliferative IC50_{50} values across cancer cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Verify cell line origins (e.g., ATCC STR profiling) to exclude cross-contamination.
  • Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–50 μM) and replicate experiments ≥3 times.
  • Synergistic Screening : Test combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) to identify potentiating interactions .

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